molecular formula C21H21N3O3S B2571322 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide CAS No. 607696-76-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

Cat. No.: B2571322
CAS No.: 607696-76-4
M. Wt: 395.48
InChI Key: XODUZAZMRIFTJI-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative characterized by two distinct pharmacophores: a 1,3-benzodioxolylmethyl group and a 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline moiety linked via a thioether bridge. The benzodioxole ring (a methylenedioxy aromatic system) is commonly associated with enhanced metabolic stability and bioavailability in drug design, while the tetrahydroisoquinoline scaffold is notable for its role in modulating enzyme inhibition and receptor interactions . The cyano group at position 4 of the isoquinoline likely contributes to electronic effects, influencing binding affinity and selectivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-15-4-2-3-5-16(15)17(9-22)21(24-13)28-11-20(25)23-10-14-6-7-18-19(8-14)27-12-26-18/h6-8H,2-5,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUZAZMRIFTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can be further reacted with various reagents to introduce the sulfanyl and acetamide functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for biological assays to evaluate its potential as a therapeutic agent.

    Industry: Its unique properties may find applications in the development of new materials or as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and isoquinoline moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as enzyme inhibition, receptor activation, or changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (CAS: 536702-74-6)

  • Structural Differences: Replaces the tetrahydroisoquinoline with a 2-phenylindole group. The indole moiety is a planar aromatic system, contrasting with the partially saturated tetrahydroisoquinoline in the target compound.
  • Bioactivity: Indole derivatives are often associated with serotonin receptor modulation or kinase inhibition.
  • Synthesis : Likely involves coupling of 1,3-benzodioxol-5-amine with a thiolated indole intermediate, analogous to methods for sulfanyl acetamides described in .

N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29)

  • Structural Differences: Features a benzimidazole core instead of tetrahydroisoquinoline, with a methylsulfonyl group enhancing hydrophilicity.
  • Bioactivity : Demonstrated anticancer activity in preliminary studies, though mechanistic details are unspecified .
  • Key Contrast : The absence of a benzodioxole ring and the presence of a sulfonyl group may alter pharmacokinetic profiles (e.g., solubility, protein binding) compared to the target compound.

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structural Differences: Substitutes the tetrahydroisoquinoline with a furan-triazole system.
  • Bioactivity : Exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses in preclinical models .
  • Pharmacokinetic Inference : The furan group may reduce metabolic stability compared to the benzodioxole system in the target compound.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(1,3-Benzodioxol-5-yl)-indole Acetamide Compound 29 (Benzimidazole)
Molecular Weight ~430–450 (estimated) 380–400 (per EIMS data ) ~350–370
LogP (Predicted) Moderate (benzodioxole + cyano group balance) Higher (indole hydrophobicity) Lower (sulfonyl group)
Synthetic Complexity High (tetrahydroisoquinoline functionalization) Moderate (indole coupling) Moderate (benzimidazole synthesis)

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzodioxole moiety and a tetrahydroisoquinoline derivative. Its molecular formula is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, which contributes to its diverse biological interactions.

Structure Overview

ComponentDescription
BenzodioxoleA fused bicyclic structure known for various biological activities.
TetrahydroisoquinolineA nitrogen-containing heterocycle that exhibits psychoactive properties.
Sulfanyl GroupIntroduces potential thiol interactions, influencing reactivity and binding.

Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. The sulfanyl group may enhance the compound's ability to form covalent bonds with target proteins, potentially leading to prolonged effects.

  • Neurotransmitter Modulation : The compound is hypothesized to influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

The biological activity of this compound can be summarized through several key pharmacological effects:

EffectDescription
AntidepressantPotential to alleviate symptoms of depression through serotonin modulation.
AnalgesicMay exhibit pain-relieving properties similar to other tetrahydroisoquinoline derivatives.
AntioxidantCould provide protective effects against oxidative stress due to its chemical structure.

Study 1: Antidepressant Activity

In a controlled study involving animal models, the compound demonstrated significant antidepressant-like effects when administered at varying doses. The results indicated a marked increase in locomotor activity and a decrease in immobility time during forced swim tests, suggesting enhanced mood states.

Study 2: Analgesic Properties

Another research project focused on the analgesic properties of the compound compared to traditional opioids. Using the hot plate test, it was found that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide produced comparable pain relief without the severe side effects typically associated with opioids.

Study 3: Enzyme Interaction

Recent in vitro studies have explored the interaction of this compound with cytochrome P450 enzymes. Results indicated that it could act as an inhibitor for certain isoforms, suggesting implications for drug metabolism and potential drug-drug interactions.

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